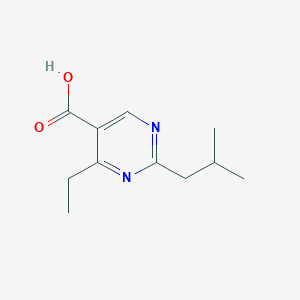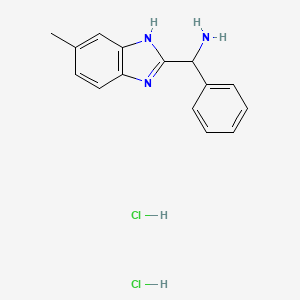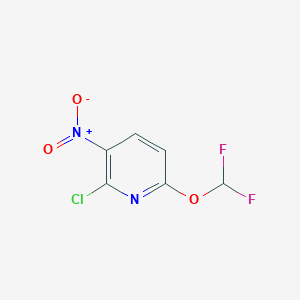
2-Chloro-6-(difluoromethoxy)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(difluoromethoxy)-3-nitropyridine is a chemical compound with the molecular formula C6H3ClF2NO3 It is a pyridine derivative that contains chlorine, fluorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)-3-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto a pyridine ring. One common method involves the chlorination of a pyridine derivative followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The nitro group can be introduced via nitration using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(difluoromethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Chloro-6-(difluoromethoxy)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-(difluoromethoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(difluoromethoxy)pyridine:
2-Chloro-6-(difluoromethoxy)-3-methylphenol: Contains a phenol group instead of a nitro group, leading to different chemical properties and uses.
2-Chloro-6-(difluoromethoxy)-3-(trifluoromethoxy)aniline: Contains an aniline group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Chloro-6-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both the difluoromethoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H3ClF2N2O3 |
|---|---|
Poids moléculaire |
224.55 g/mol |
Nom IUPAC |
2-chloro-6-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-5-3(11(12)13)1-2-4(10-5)14-6(8)9/h1-2,6H |
Clé InChI |
YPYHJFNMPZYMFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


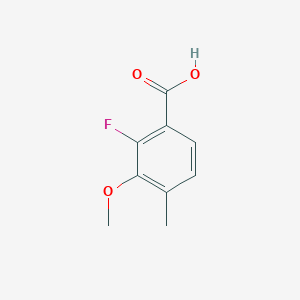
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)


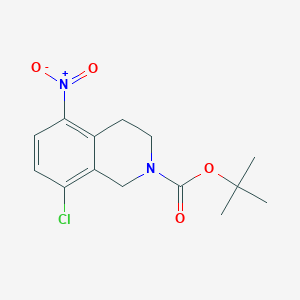


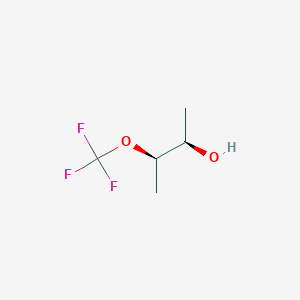
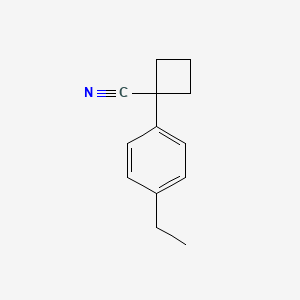
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
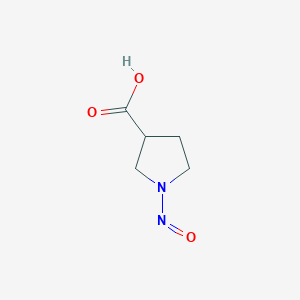
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
